REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5].C([O-])([O-])=O.[K+].[K+].[C:18]([O:22][C:23](=[O:27])[CH:24](Br)[CH3:25])([CH3:21])([CH3:20])[CH3:19]>C(#N)C>[CH3:2][NH:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([CH2:25][CH2:24][C:23]([O:22][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:27])[CH2:8][CH2:7]1)=[O:5] |f:0.1,2.3.4|
|
Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
Cl.CNC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
9.26 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C)Br)=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
partitioned in ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)N1CCN(CC1)CCC(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |